molecular formula C16H13NO4 B2999619 ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 68301-89-3

ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2999619
CAS No.: 68301-89-3
M. Wt: 283.283
InChI Key: BCJRRWJSGVGNMA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H13NO4 . It has an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13NO4/c1-3-20-16(19)11-8-12-14(18)10-6-4-5-7-13(10)21-15(12)17-9(11)2/h4-8H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.28 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

1. Synthesis and Catalysis

A study by Ghashang et al. (2013) describes a method for synthesizing derivatives of ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate using pentafluorophenylammonium triflate as a catalyst. This method offers high yields and greener conditions, suggesting its potential in industrial applications where environmentally friendly processes are desired (Ghashang, Mansoor, & Aswin, 2013).

2. Antimicrobial Activity

The same study by Ghashang et al. (2013) also evaluated the in vitro antimicrobial activity of these compounds against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

3. Optoelectronic Applications

A study by Farag et al. (2016) investigated a derivative of heteroannulated chromeno[2,3-b]pyridine for optoelectronic applications. The synthesized compound, identified as ECPPQT, showed potential in photovoltaic characteristics and could be valuable in developing new materials for optoelectronic devices (Farag, Ibrahim, El-Gohary, & Roushdy, 2016).

4. Novel Organic Synthesis Methods

Nikookar et al. (2018) presented a novel method for synthesizing ethyl 4-aryl-5-oxo-5H-chromeno[4,3-b]pyridine-2-carboxylate derivatives using a multi-component reaction. This method demonstrates the ongoing research in developing innovative synthesis techniques for complex organic molecules (Nikookar, Moghimi, Sayahi, Mahdavi, Ranjbar, Firoozpour, & Foroumadi, 2018).

5. Crystal and Molecular Structure Analysis

Dmitriev, Silaichev, and Maslivets (2015) conducted a study focusing on the crystal and molecular structure of a related compound, providing valuable insights into the structural aspects of such molecules. This type of research is crucial for understanding the physical and chemical properties of new synthetic compounds (Dmitriev, Silaichev, & Maslivets, 2015).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-3-20-16(19)11-8-12-14(18)10-6-4-5-7-13(10)21-15(12)17-9(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJRRWJSGVGNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331551
Record name ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68301-89-3
Record name ethyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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